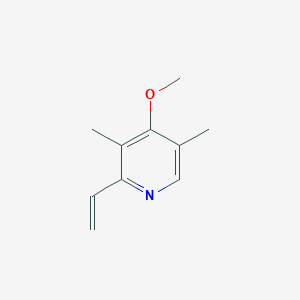![molecular formula C7H11N3 B15054046 6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine CAS No. 508229-68-3](/img/structure/B15054046.png)
6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring fused with a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a cyclopentanone derivative, followed by cyclization and methylation steps . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-amine: Lacks the methyl group at the 6-position.
6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 6-position can enhance its stability and modify its interaction with molecular targets, making it distinct from other similar compounds .
Propiedades
Número CAS |
508229-68-3 |
|---|---|
Fórmula molecular |
C7H11N3 |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
6-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine |
InChI |
InChI=1S/C7H11N3/c1-4-2-3-5-6(4)9-10-7(5)8/h4H,2-3H2,1H3,(H3,8,9,10) |
Clave InChI |
HTFJAMSHMCIJMB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C1NN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


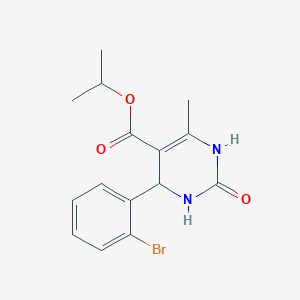
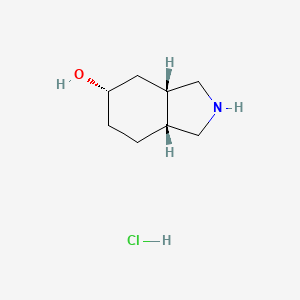
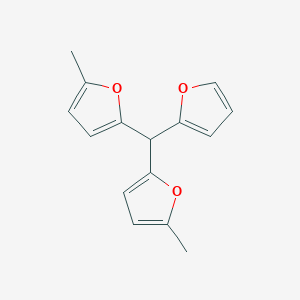
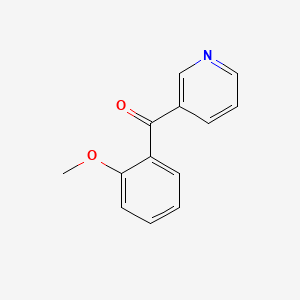
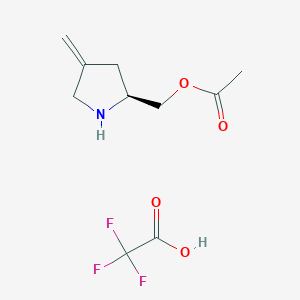
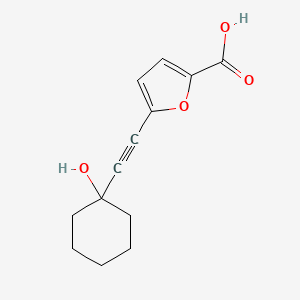

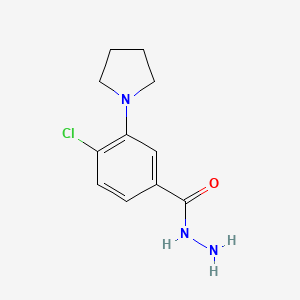
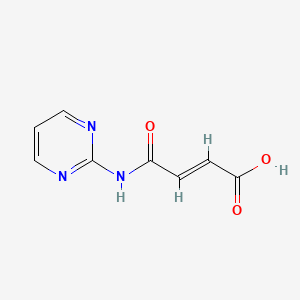
![2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15054056.png)
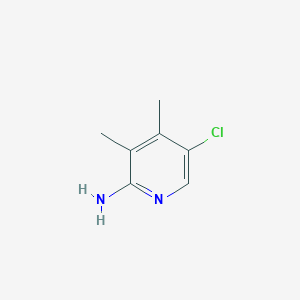
![N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide](/img/structure/B15054064.png)

